molecular formula C13H18O8S B12836388 [(2R,3S,4S,5R)-3,4,5,6-tetrahydroxyoxan-2-yl]methyl 4-methylbenzenesulfonate

[(2R,3S,4S,5R)-3,4,5,6-tetrahydroxyoxan-2-yl]methyl 4-methylbenzenesulfonate

Cat. No.: B12836388
M. Wt: 334.34 g/mol
InChI Key: LSHLRMMRZJLPQY-HENWMNBSSA-N
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Description

[(2R,3S,4S,5R)-3,4,5,6-tetrahydroxyoxan-2-yl]methyl 4-methylbenzenesulfonate is a chemical compound that features a tetrahydroxyoxane ring structure bonded to a methylbenzenesulfonate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2R,3S,4S,5R)-3,4,5,6-tetrahydroxyoxan-2-yl]methyl 4-methylbenzenesulfonate typically involves the reaction of a tetrahydroxyoxane derivative with 4-methylbenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at low temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and consistency of the production process. Additionally, purification techniques like recrystallization or chromatography are used to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

[(2R,3S,4S,5R)-3,4,5,6-tetrahydroxyoxan-2-yl]methyl 4-methylbenzenesulfonate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups in the tetrahydroxyoxane ring can be oxidized to form ketones or aldehydes.

    Reduction: The sulfonate group can be reduced to a sulfide under specific conditions.

    Substitution: The methylbenzenesulfonate group can participate in nucleophilic substitution reactions, where the sulfonate group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of sulfides.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

[(2R,3S,4S,5R)-3,4,5,6-tetrahydroxyoxan-2-yl]methyl 4-methylbenzenesulfonate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which [(2R,3S,4S,5R)-3,4,5,6-tetrahydroxyoxan-2-yl]methyl 4-methylbenzenesulfonate exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways.

Comparison with Similar Compounds

[(2R,3S,4S,5R)-3,4,5,6-tetrahydroxyoxan-2-yl]methyl 4-methylbenzenesulfonate can be compared with other similar compounds, such as:

    [(2R,3S,4S,5R)-3,4,5,6-tetrahydroxyoxan-2-yl]methyl benzenesulfonate: Lacks the methyl group on the benzene ring.

    [(2R,3S,4S,5R)-3,4,5,6-tetrahydroxyoxan-2-yl]methyl 4-chlorobenzenesulfonate: Contains a chlorine atom instead of a methyl group on the benzene ring.

The uniqueness of this compound lies in its specific structural configuration and the presence of both the tetrahydroxyoxane ring and the methylbenzenesulfonate group, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C13H18O8S

Molecular Weight

334.34 g/mol

IUPAC Name

[(2R,3S,4S,5R)-3,4,5,6-tetrahydroxyoxan-2-yl]methyl 4-methylbenzenesulfonate

InChI

InChI=1S/C13H18O8S/c1-7-2-4-8(5-3-7)22(18,19)20-6-9-10(14)11(15)12(16)13(17)21-9/h2-5,9-17H,6H2,1H3/t9-,10-,11+,12-,13?/m1/s1

InChI Key

LSHLRMMRZJLPQY-HENWMNBSSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC[C@@H]2[C@H]([C@@H]([C@H](C(O2)O)O)O)O

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC2C(C(C(C(O2)O)O)O)O

Origin of Product

United States

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